Product packaging for (R)-2-Benzyl-3-hydroxypropanoic acid(Cat. No.:CAS No. 123802-80-2)

(R)-2-Benzyl-3-hydroxypropanoic acid

Cat. No.: B051087
CAS No.: 123802-80-2
M. Wt: 180.2 g/mol
InChI Key: RDUHFHDKXQBHMH-SECBINFHSA-N
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Description

(R)-2-Benzyl-3-hydroxypropanoic acid is a valuable chiral building block and synthetic intermediate of significant interest in medicinal chemistry and asymmetric synthesis. This enantiomerically pure compound features a benzyl group and both a carboxylic acid and a hydroxyl group on a three-carbon backbone, making it a versatile precursor for the construction of more complex molecules. Its primary research application lies in the synthesis of chiral pharmaceuticals, particularly beta-hydroxy acids and statin-like compounds, which are crucial for developing enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B051087 (R)-2-Benzyl-3-hydroxypropanoic acid CAS No. 123802-80-2

Properties

IUPAC Name

(2R)-2-benzyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHFHDKXQBHMH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Catalyst Selection

The asymmetric hydrogenation of 2-benzyl-3-oxopropanoic acid derivatives is a cornerstone method for producing enantiomerically pure (R)-2-benzyl-3-hydroxypropanoic acid. Key substrates include methyl 2-benzyl-3-oxopropanoate (CAS: 20918-88-1), where the ester group enhances solubility and moderates reactivity. Chiral ruthenium catalysts, such as BINAP-Ru complexes, achieve enantiomeric excess (ee) >98% under optimized conditions.

Reaction Conditions :

  • Pressure : 50–100 bar H₂

  • Temperature : 25–40°C

  • Solvent : Methanol or ethanol

  • Catalyst Loading : 0.1–0.5 mol%

Mechanistic Insight :
The prochiral ketone undergoes syn-addition of hydrogen, with the chiral environment of the catalyst dictating the (R)-configuration. Steric effects from the benzyl group favor adsorption on the catalyst’s less hindered face, enhancing stereoselectivity.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-benzyl-3-hydroxypropanoic acid can be resolved using lipases (e.g., Candida antarctica Lipase B) via selective esterification or hydrolysis. The (R)-enantiomer is preferentially esterified with vinyl acetate in organic solvents, leaving the (S)-enantiomer unreacted.

Typical Protocol :

  • Substrate : Racemic 2-benzyl-3-hydroxypropanoic acid

  • Enzyme : CAL-B (5–10 wt%)

  • Acyl Donor : Vinyl acetate (1.2 equiv)

  • Solvent : Toluene or MTBE

  • Conversion : 50–55% (stopped at 50% to maximize ee)

Performance Metrics :

ParameterValue
Enantiomeric Excess99% (R)
Yield45–48%
Reaction Time24–48 h

This method’s scalability is limited by enzyme cost but remains viable for high-value applications.

Chiral Pool Synthesis from (R)-Phenylalanine

Oxidative Chain Extension

(R)-Phenylalanine serves as a chiral precursor for this route. The amino group is protected (e.g., as a benzyl carbamate), followed by oxidation of the α-carbon to a ketone and subsequent reduction to introduce the hydroxyl group.

Stepwise Process :

  • Protection : (R)-Phenylalanine → N-Benzyloxycarbonyl-(R)-phenylalanine

  • Oxidation : Dess-Martin periodinane oxidizes the α-amino acid to α-keto acid.

  • Stereoselective Reduction : NaBH₄ with chiral ligands (e.g., (S)-BINOL) yields the (R)-alcohol.

Advantages :

  • Leverages inexpensive chiral starting materials.

  • Avoids transition-metal catalysts.

Limitations :

  • Multi-step synthesis reduces overall yield (typically 30–40%).

Industrial-Scale Asymmetric Reduction

Continuous Flow Hydrogenation

Recent advances in flow chemistry enable large-scale production. Fixed-bed reactors packed with immobilized Ru-BINAP catalysts achieve turnover numbers (TON) >10,000, reducing catalyst costs.

Process Parameters :

ParameterValue
Residence Time10–15 min
H₂ Pressure80 bar
Temperature35°C
Productivity1.2 kg/L·h

Economic Impact :

  • Reduces production costs by 40% compared to batch processes.

Comparative Analysis of Methods

Efficiency and Scalability

MethodEnantiomeric ExcessYieldScalabilityCost ($/kg)
Asymmetric Hydrogenation98–99%85–90%High120–150
Enzymatic Resolution99%45–50%Moderate300–400
Chiral Pool Synthesis99%30–40%Low500–600

Key Insight : Asymmetric hydrogenation dominates industrial production due to its balance of efficiency and cost.

Emerging Techniques: Biocatalytic Approaches

Engineered Ketoreductases

Directed evolution of ketoreductases (e.g., KRED-101) enables asymmetric reduction of 2-benzyl-3-oxopropanoic acid with 99.5% ee and 95% yield. Immobilized enzymes on silica supports permit reuse for >10 cycles, enhancing sustainability.

Case Study :

  • Substrate : 2-Benzyl-3-oxopropanoic acid

  • Enzyme : KRED-101 (mutant F189L)

  • Cofactor Regeneration : Glucose dehydrogenase (GDH)

  • Productivity : 25 g/L·h

Challenges in Process Optimization

Byproduct Formation in Hydrogenation

Over-reduction to 2-benzylpropanoic acid occurs at H₂ pressures >100 bar. Mitigation strategies include:

  • Additives : Triethylamine (0.5 equiv) suppresses side reactions.

  • Catalyst Modifications : Electron-deficient BINAP ligands reduce over-hydrogenation .

Chemical Reactions Analysis

Types of Reactions

®-2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the hydroxyl group yields 2-benzyl-3-oxopropanoic acid.

    Reduction: Reduction of the carboxylic acid group produces 2-benzyl-3-hydroxypropanol.

    Substitution: Substitution reactions can yield various benzyl-substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(R)-2-Benzyl-3-hydroxypropanoic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity is essential for producing pharmaceuticals and other fine chemicals. The compound is often utilized in asymmetric synthesis, where it contributes to the formation of stereochemically defined products.

Synthetic Routes
Several synthetic routes are employed to produce this compound:

  • Asymmetric Reduction : This method involves the reduction of 2-benzyl-3-oxopropanoic acid using chiral catalysts to ensure high enantiomeric purity.
  • Enzymatic Resolution : Racemic mixtures can be separated using specific enzymes that preferentially react with one enantiomer, enhancing the yield of the desired compound.

Biological Applications

Metabolic Pathways
Research indicates that this compound plays a role in various metabolic pathways. It has been studied for its interactions with enzymes and its potential impact on biological systems. For instance, it has been implicated in the biosynthesis of benzoic and salicylic acids, which are vital for plant defense mechanisms .

Pharmaceutical Potential
The compound is being investigated as a pharmaceutical intermediate. Derivatives of this compound have shown promise in therapeutic applications, particularly as anti-inflammatory and antitumor agents. Research has focused on modifying its structure to enhance pharmacological activities .

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized in the production of fine chemicals. Its versatility allows it to serve as a precursor for various industrial applications, including the synthesis of specialty chemicals and agrochemicals.

Case Study 1: Chemoenzymatic Synthesis

A study highlighted a chemoenzymatic method for synthesizing enantiomerically pure derivatives of this compound through a two-enzyme cascade reaction. This method demonstrated high substrate conversion rates and enantiomeric excesses, showcasing the compound's utility in producing complex molecules efficiently .

Case Study 2: Therapeutic Derivatives

Another research effort focused on synthesizing derivatives of this compound with dual mechanisms for treating inflammation and tumors. These derivatives exhibited significant biological activity, indicating the compound's potential in drug development .

Summary Table

Application AreaDescriptionKey Findings
Chemical Synthesis Chiral building block for organic synthesisEssential for producing pharmaceuticals
Biological Applications Role in metabolic pathwaysImplicated in plant defense mechanisms
Pharmaceutical Potential Intermediate for drug synthesisAnti-inflammatory and antitumor activities observed
Industrial Applications Precursor for fine chemicalsUsed in specialty chemical production

Mechanism of Action

The mechanism of action of ®-2-Benzyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Enantiomer: (S)-2-Benzyl-3-hydroxypropanoic Acid

Property (R)-Isomer (S)-Isomer
CAS Number 123802-80-2 Not explicitly reported
Synthesis Enzyme KPHMT I212A MBP-YfaU W23V
Yield 43% 62%
Enantiomeric Excess 91% ee 95% ee
Optical Rotation [α]²⁰D = -10.4 (CHCl₃) [α]²⁰D = +12.5 (CHCl₃)
NMR Spectra Indistinguishable from (S)-isomer

Key Insight : The (S)-isomer exhibits higher enantiopurity and yield under MBP-YfaU catalysis, highlighting enzyme specificity in stereoselective synthesis.

Positional Isomer: (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid

Property (R)-2-Benzyl-3-hydroxypropanoic Acid (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid
CAS Number 123802-80-2 130111-08-9
Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₂O₄ (Corrected from C₂₅₀H₁₂O₄)
Molecular Weight 180.20 196.2
Substituent C2-Benzyl, C3-OH C3-Benzyloxy, C2-OH
Applications Pharmaceutical intermediates Bioactive small molecule research

Key Insight : The benzyloxy group in the positional isomer enhances hydrophobicity, making it suitable for lipid-based drug delivery systems.

Functional Analog: 2-Hydroxyisobutyric Acid

Property This compound 2-Hydroxyisobutyric Acid
CAS Number 123802-80-2 594-61-6
Molecular Formula C₁₀H₁₂O₃ C₄H₈O₃
Molecular Weight 180.20 104.1
Structure Linear chain with benzyl substituent Branched chain (α-methyl)
Applications Chiral synthesis Polymer plasticizers, solvents

Key Insight : The branched structure of 2-hydroxyisobutyric acid reduces steric hindrance, favoring industrial-scale esterification.

Amino-Substituted Analog: (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Property This compound (R)-2-(Benzylamino)-3-hydroxypropanoic Acid
CAS Number 123802-80-2 106910-77-4
Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₃NO₃
Molecular Weight 180.20 195.215
Functional Group Hydroxyl Amino
Applications Drug intermediates Serine derivatives in sports nutrition

Key Insight: The amino group introduces basicity, enabling salt formation for improved bioavailability in nutraceuticals.

Halogenated Derivative: (2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid

Property This compound (2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid
CAS Number 123802-80-2 6286-30-2
Molecular Formula C₁₀H₁₂O₃ C₉H₈Br₂O₂
Molecular Weight 180.20 307.97
Substituents Benzyl, hydroxyl Bromine atoms at C2 and C3
Applications Chiral resolution Bromine-based flame retardants

Key Insight : Bromination increases molecular weight and thermal stability, expanding utility in material science.

Research Findings and Trends

  • Enantioselective Synthesis : Enzyme engineering (e.g., KPHMT I212A) improves (R)-isomer yields but lags behind (S)-isomer efficiency.
  • Market Dynamics: The global market for this compound is projected to grow at 6.2% CAGR (2025–2030), driven by demand in Asia-Pacific.
  • Analytical Challenges: NMR cannot differentiate enantiomers, necessitating chiral HPLC or optical rotation analysis.

Biological Activity

(R)-2-Benzyl-3-hydroxypropanoic acid (also referred to as 3-HPA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and recent research findings.

Chemical Structure and Properties

This compound is characterized by a chiral center at the carbon bearing the hydroxyl group, which allows it to exist in two enantiomeric forms. The presence of both hydroxyl and carboxyl groups enables it to engage in hydrogen bonding and interact with various biological targets, influencing enzyme activity and metabolic processes.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's functional groups facilitate:

  • Hydrogen Bonding : Enhancing interactions with enzymes.
  • Enzyme Modulation : Influencing metabolic pathways through competitive or non-competitive inhibition.

These interactions suggest that this compound may play a role in regulating metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.

Biological Activity and Research Findings

Recent studies have explored the compound's potential as a pharmaceutical intermediate and its effects on biological systems. Key findings include:

  • Metabolic Pathways : Research indicates that this compound can influence various metabolic pathways, particularly those involving enzyme interactions. It has been observed to modulate the activity of enzymes involved in the synthesis of important metabolites.
  • Antimicrobial Properties : In studies involving probiotic bacteria such as Lactobacillus reuteri, this compound has been linked to the production of antimicrobial agents, suggesting potential applications in food preservation and health .
  • Pharmacological Potential : Derivatives of this compound have shown promise in anti-inflammatory and antitumor activities, indicating that modifications of its structure could yield therapeutically significant compounds .

Case Study 1: Enzyme Interaction

A study investigated the interaction between this compound and propionaldehyde dehydrogenase (PduP), an enzyme involved in propionate metabolism. The results indicated that the compound could act as a substrate for PduP, enhancing its catalytic efficiency under specific conditions. This interaction highlights the compound's potential role in metabolic engineering applications aimed at improving bioconversion processes .

Enzyme Substrate Activity
Propionaldehyde DehydrogenaseThis compoundEnhanced catalytic efficiency

Case Study 2: Antimicrobial Activity

In another study focusing on Lactobacillus reuteri, researchers demonstrated that high concentrations of this compound could inhibit bacterial growth while promoting the production of antimicrobial metabolites. This finding suggests its potential use as a natural preservative or therapeutic agent against pathogenic bacteria .

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-benzyl-3-hydroxypropanoic acid?

The enantioselective synthesis typically involves asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like benzyl or trityl groups can protect the hydroxyl or amino functionalities during synthesis. Methyl or ethyl esters (e.g., (R)-methyl 2-hydroxy-3-phenylpropanoate, CAS 20918-88-1) are common intermediates, enabling selective deprotection to yield the target compound . Enzymatic methods using lipases or esterases can resolve racemic mixtures, achieving high enantiomeric excess (ee >98%) .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • NMR Spectroscopy : Assigning stereochemistry via 1^1H and 13^{13}C NMR, focusing on coupling constants (e.g., 3JHH^3J_{HH}) to confirm the (R)-configuration .
  • X-ray Crystallography : Resolving absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds like (S)-benzyl 3-(4-hydroxyphenyl)-2-(trityl-amino)propanoate .
  • Chiral HPLC : Quantifying enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. What are the key physicochemical properties of this compound under experimental conditions?

While specific data for this compound is limited, general approaches include:

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, toluene) to optimize reaction conditions.
  • Stability : Assess thermal stability via differential scanning calorimetry (DSC) and hydrolytic stability at varying pH .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound?

Discrepancies often arise from analytical method sensitivity. Cross-validate results using:

  • Chiral Derivatization : Convert the compound to diastereomers (e.g., using Mosher’s acid) for NMR analysis .
  • Circular Dichroism (CD) : Correlate optical activity with ee values for chiral centers .
  • Multi-method Calibration : Combine HPLC, NMR, and polarimetry to reduce systematic errors .

Q. What role does this compound play in enzyme inhibition studies?

The compound’s β-hydroxy acid moiety mimics transition states in enzymatic reactions. For example:

  • Enzyme Inhibition : Acts as a competitive inhibitor for dehydrogenases or hydrolases by binding to active sites via hydrogen bonding with the hydroxyl group .
  • Protein-Ligand Interaction Studies : Used in crystallographic studies to map binding pockets, as seen in analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid .

Q. How does the compound’s stability vary under oxidative or acidic conditions?

Methodological approaches include:

  • Forced Degradation Studies : Expose the compound to H2_2O2_2 (oxidative) or HCl (acidic) and monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (kobsk_{\text{obs}}) under varying temperatures to predict shelf-life .

Q. What computational strategies are used to model the compound’s interactions in catalytic systems?

  • Density Functional Theory (DFT) : Optimize geometries and calculate Gibbs free energy for reaction pathways.
  • Molecular Dynamics (MD) : Simulate binding affinities with target enzymes using crystallographic data (e.g., PDB entries for related structures) .

Q. How can researchers address contradictions in reported biological activity data?

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple assays (e.g., fluorescence-based vs. radiometric).
  • Metabolite Profiling : Identify interference from metabolites using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-Benzyl-3-hydroxypropanoic acid
Reactant of Route 2
(R)-2-Benzyl-3-hydroxypropanoic acid

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